3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure features:
- Thieno[3,2-d]pyrimidin-4-one core: A fused bicyclic system combining thiophene and pyrimidine rings.
- 7-Phenyl substitution: Enhances aromatic interactions in biological targets.
- 2-Sulfanyl side chain: Functionalized with a pyrrolidin-1-yl group via a ketone linker, improving solubility and binding affinity .
Properties
IUPAC Name |
3-ethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-7-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-2-23-19(25)18-17(15(12-26-18)14-8-4-3-5-9-14)21-20(23)27-13-16(24)22-10-6-7-11-22/h3-5,8-9,12H,2,6-7,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUXGPLUPNDHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thieno[3,2-d]pyrimidine derivatives with pyrrolidin-1-yl-containing intermediates. The reaction conditions often include the use of organic solvents such as toluene or dimethylformamide (DMF), and catalysts like copper(II) acetate or palladium on carbon. The reaction temperature is usually maintained between 80-120°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of thieno[3,2-d]pyrimidin-4-ones are highly dependent on substituents at positions 2, 3, and 5. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
7-Aryl Substitutions :
- The 7-phenyl group in the target compound is critical for π-π stacking in target binding. Derivatives with electron-withdrawing groups (e.g., 7-(4-chlorophenyl), MW 262.7) show enhanced antimicrobial activity compared to electron-donating groups (e.g., 7-(4-methylphenyl), MW 242.3) .
- Fluorinated analogs (e.g., 7-(3-fluorophenyl)) exhibit improved selectivity due to enhanced hydrophobic interactions .
2-Sulfanyl Modifications: Replacing pyrrolidin-1-yl with piperidin-1-yl (as in ) increases molecular weight by ~40 Da but may reduce conformational flexibility. The ketone linker in the target compound’s side chain improves water solubility compared to non-polar alkyl chains .
3-Substituents :
- Ethyl groups (target compound) vs. methyl () or benzyl () groups influence steric hindrance and metabolic stability.
Biological Activity
The compound 3-ethyl-2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves several key steps:
- Formation of the thieno ring : This can be achieved through reactions involving thiophene derivatives and various electrophiles.
- Pyrimidine formation : The pyrimidine core is often constructed by cyclization reactions involving substituted thiophenes and amines.
Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing by-products. For instance, a study by Yong et al. (2018) demonstrated effective synthesis methods for various thieno derivatives that exhibited significant cytotoxicity against cancer cell lines .
Anticancer Properties
The primary focus of research on this compound has been its anticancer potential. Thieno[3,2-d]pyrimidine derivatives have been shown to exhibit inhibitory effects on various cancer cell lines, including triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC).
Key Findings:
- Cytotoxicity : In vitro studies indicated that compounds similar to this compound demonstrated IC50 values ranging from 27.6 µM to 43 µM against MDA-MB-231 (a TNBC cell line) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound I | MDA-MB-231 | 27.6 |
| Compound II | NSCLC | 43 - 87 |
The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their anticancer effects may involve:
- Inhibition of key signaling pathways : These compounds may inhibit pathways such as MEK/ERK, which are critical for tumor proliferation and survival.
- Induction of apoptosis : The compounds may activate apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in preclinical models:
- Elmongy et al. (2022) conducted a study where they synthesized various thieno derivatives and assessed their activity against breast cancer cells. They reported that specific substitutions on the thieno ring significantly enhanced cytotoxicity .
- Guo et al. (2025) evaluated a series of synthesized thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines and reported selective cytotoxicity with promising structure-activity relationships (SAR) that could guide future drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
